(5Z)-5-({3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-({3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone ring, and several functional groups that contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be formed by reacting a thiourea derivative with a halogenated benzyl compound under basic conditions.
Coupling Reactions: The final step involves coupling the pyrazole and thiazolidinone intermediates through a condensation reaction, often facilitated by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyloxy and chlorobenzyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5Z)-5-({3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-({3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular signaling pathways.
Comparison with Similar Compounds
(5Z)-5-({3-[4-(Allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other similar compounds, such as:
Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.
Thiazolidinone Derivatives: Compounds with variations in the thiazolidinone ring structure.
Allyloxy Substituted Compounds: Molecules with different allyloxy groups attached to aromatic rings.
The uniqueness of This compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C30H24ClN3O2S2 |
---|---|
Molecular Weight |
558.1 g/mol |
IUPAC Name |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H24ClN3O2S2/c1-3-15-36-24-13-14-25(20(2)16-24)28-22(19-34(32-28)23-10-5-4-6-11-23)17-27-29(35)33(30(37)38-27)18-21-9-7-8-12-26(21)31/h3-14,16-17,19H,1,15,18H2,2H3/b27-17- |
InChI Key |
XGICYRBXGVAORL-PKAZHMFMSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.